molecular formula C18H18N4O2S2 B2990763 2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide CAS No. 2034590-03-7

2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2990763
CAS No.: 2034590-03-7
M. Wt: 386.49
InChI Key: NBERYIZYWKPMOY-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a complex organic compound notable for its diverse applications in the fields of chemistry, biology, medicine, and industry. Its structure features a benzo[d]thiazol moiety linked to an acetamide via a thioether linkage, making it a unique compound of significant interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide generally involves multi-step organic reactions:

  • Formation of the benzo[d]thiazol moiety: : Typically involves the cyclization of 2-aminothiophenol with appropriate precursors under acidic or basic conditions.

  • Thioether Formation: : The benzo[d]thiazol derivative undergoes nucleophilic substitution with an alkyl halide, forming the thioether bond.

  • Attachment of the acetamide group: : This can be achieved by coupling reactions, often using carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production may adapt these laboratory methods to larger scales, often involving:

  • Optimization of Reaction Conditions: : Employing high-pressure reactors and continuous flow systems to improve yield and purity.

  • Purification Techniques: : Utilizing column chromatography and recrystallization to ensure compound integrity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones using reagents like m-chloroperbenzoic acid (mCPBA).

  • Reduction: : The nitro group, if present, can be reduced to an amino group using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: : Nucleophilic substitutions at the benzo[d]thiazol or pyrimidinyl rings using various nucleophiles under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: : mCPBA, hydrogen peroxide

  • Reduction: : Pd/C, sodium borohydride (NaBH4)

  • Substitution: : Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

  • Sulfoxides and sulfones: in oxidation reactions.

  • Amines: from reduction of nitro groups.

  • Substituted benzo[d]thiazol derivatives: in substitution reactions.

Scientific Research Applications

2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide has a wide array of applications:

  • Chemistry: : As a synthetic intermediate in the construction of more complex molecules.

  • Biology: : Its derivatives may be used in the study of enzyme interactions and metabolic pathways.

  • Industry: : May serve as a building block for specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness

What sets 2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide apart from other compounds is the unique combination of a benzo[d]thiazol moiety with a cyclopropyl-substituted pyrimidinyl acetamide, offering unique steric and electronic properties.

List of Similar Compounds

  • 2-(benzo[d]thiazol-2-ylthio)acetamide

  • N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide

  • Cyclopropyl-substituted pyrimidinyl derivatives

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c23-16(10-25-18-21-13-3-1-2-4-15(13)26-18)19-7-8-22-11-20-14(9-17(22)24)12-5-6-12/h1-4,9,11-12H,5-8,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBERYIZYWKPMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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